molecular formula C7H10O4 B12824061 (E)-4-ethoxy-3-methyl-4-oxobut-2-enoic acid

(E)-4-ethoxy-3-methyl-4-oxobut-2-enoic acid

Cat. No.: B12824061
M. Wt: 158.15 g/mol
InChI Key: HWQBUJSWKVPMFY-SNAWJCMRSA-N
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Description

(E)-4-ethoxy-3-methyl-4-oxobut-2-enoic acid is an organic compound with a unique structure that includes an ethoxy group, a methyl group, and a keto group on a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-ethoxy-3-methyl-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with acetaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. Catalysts such as sodium ethoxide or potassium tert-butoxide can be used to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

(E)-4-ethoxy-3-methyl-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

(E)-4-ethoxy-3-methyl-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (E)-4-ethoxy-3-methyl-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s keto group can participate in nucleophilic addition reactions, while the ethoxy group can undergo hydrolysis. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-3-methylbutanoic acid: Lacks the keto group, resulting in different reactivity and applications.

    3-methyl-4-oxobut-2-enoic acid: Lacks the ethoxy group, affecting its solubility and reactivity.

    4-ethoxy-4-oxobut-2-enoic acid: Lacks the methyl group, influencing its steric properties and reactivity.

Uniqueness

(E)-4-ethoxy-3-methyl-4-oxobut-2-enoic acid is unique due to the presence of both the ethoxy and keto groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(E)-4-ethoxy-3-methyl-4-oxobut-2-enoic acid

InChI

InChI=1S/C7H10O4/c1-3-11-7(10)5(2)4-6(8)9/h4H,3H2,1-2H3,(H,8,9)/b5-4+

InChI Key

HWQBUJSWKVPMFY-SNAWJCMRSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C(=O)O)/C

Canonical SMILES

CCOC(=O)C(=CC(=O)O)C

Origin of Product

United States

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